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Compound of Interest

Compound Name: 3,5-Dibromo-4-iodotoluene

Cat. No.: B071322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dibromo-4-iodotoluene. Due to the limited availability of experimentally derived public data,

this guide presents predicted spectroscopic information based on established principles of

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS). These predictions are intended to serve as a reference for researchers and scientists

engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for 3,5-Dibromo-
4-iodotoluene.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~7.5 - 7.8 Singlet 2H Aromatic H

~2.4 Singlet 3H Methyl H

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) (ppm) Assignment

~140 - 145 C-CH₃

~135 - 140 C-Br

~130 - 135 C-H

~100 - 105 C-I

~20 - 25 -CH₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3100 Weak Aromatic C-H stretch

2850 - 2960 Weak Methyl C-H stretch

1550 - 1600 Medium Aromatic C=C stretch

1450 - 1500 Medium Aromatic C=C stretch

1000 - 1100 Strong C-Br stretch

600 - 700 Strong C-I stretch

Table 4: Predicted Mass Spectrometry Data
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m/z Relative Abundance (%) Assignment

376 High [M+2]⁺ (with ⁸¹Br₂)

374 High [M]⁺ (with ⁷⁹Br⁸¹Br)

372 High [M]⁺ (with ⁷⁹Br₂)

295/293 Medium [M - Br]⁺

247 Medium [M - I]⁺

166 High [M - Br - I]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3,5-Dibromo-4-iodotoluene in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a

frequency of 300 MHz or higher. A standard pulse sequence (e.g., zg30) is used. Typical

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged to obtain a good

signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A

proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width

(e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of

scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required for

adequate signal accumulation.

Infrared (IR) Spectroscopy
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Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 3,5-Dibromo-4-
iodotoluene with approximately 100-200 mg of dry potassium bromide (KBr) powder using

an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture

into a thin, transparent pellet using a hydraulic press.

IR Spectrum Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of a pure KBr pellet is recorded first. Then, the sample

pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC/MS).

Ionization: Utilize Electron Ionization (EI) as the ionization method. In the ion source, the

sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the

molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions as a function of their m/z ratio.

Visualizations
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like 3,5-Dibromo-4-iodotoluene.
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Spectroscopic Analysis Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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